3-{2-[(4-chlorobenzyl)oxy]phenyl}-1-(4-methylbenzyl)-1H-pyrazole
CAS No.: 956393-91-2
Cat. No.: VC6847282
Molecular Formula: C24H21ClN2O
Molecular Weight: 388.9
* For research use only. Not for human or veterinary use.
![3-{2-[(4-chlorobenzyl)oxy]phenyl}-1-(4-methylbenzyl)-1H-pyrazole - 956393-91-2](/images/structure/VC6847282.png)
Specification
CAS No. | 956393-91-2 |
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Molecular Formula | C24H21ClN2O |
Molecular Weight | 388.9 |
IUPAC Name | 3-[2-[(4-chlorophenyl)methoxy]phenyl]-1-[(4-methylphenyl)methyl]pyrazole |
Standard InChI | InChI=1S/C24H21ClN2O/c1-18-6-8-19(9-7-18)16-27-15-14-23(26-27)22-4-2-3-5-24(22)28-17-20-10-12-21(25)13-11-20/h2-15H,16-17H2,1H3 |
Standard InChI Key | KKZVDJFTWMDCFF-UHFFFAOYSA-N |
SMILES | CC1=CC=C(C=C1)CN2C=CC(=N2)C3=CC=CC=C3OCC4=CC=C(C=C4)Cl |
Introduction
Structural and Molecular Characteristics
The molecular architecture of 3-{2-[(4-chlorobenzyl)oxy]phenyl}-1-(4-methylbenzyl)-1H-pyrazole integrates multiple functional groups that contribute to its chemical behavior. The pyrazole ring, a five-membered heterocycle containing two nitrogen atoms, serves as the central scaffold. At the 1-position, a 4-methylbenzyl group introduces steric bulk and lipophilicity, while the 2-position is occupied by a phenyl ring substituted with a 4-chlorobenzyloxy moiety. This substitution pattern enhances electronic diversity, enabling interactions with biological targets and influencing solubility .
Crystallographic and Spectroscopic Data
X-ray crystallography of analogous pyrazole derivatives reveals planar configurations stabilized by intramolecular hydrogen bonding . Nuclear magnetic resonance (NMR) spectra for related compounds show distinct proton environments:
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¹H NMR: Peaks at δ 2.37 ppm (singlet, 3H) and δ 5.03 ppm (singlet, 2H) correspond to the methyl and benzyloxy groups, respectively .
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¹³C NMR: Resonances for the pyrazole carbons appear between δ 110–160 ppm, with the 4-chlorobenzyloxy carbon at δ 68.60 ppm .
Synthetic Methodologies
The synthesis of 3-{2-[(4-chlorobenzyl)oxy]phenyl}-1-(4-methylbenzyl)-1H-pyrazole involves multi-step organic reactions, often employing condensation and substitution strategies.
Claisen-Schmidt Condensation
A common approach utilizes Claisen-Schmidt condensation between 1H-pyrazole-4-carbaldehyde derivatives and ketones. For example, KOH-catalyzed condensation of 4-[(4-chlorobenzyl)oxy]benzaldehyde with 4-methylbenzylamine yields the target compound after cyclization .
Reaction Scheme:
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Formylation: Vilsmeier-Haack formylation of 1H-pyrazol-5(4H)-one precursors to generate aldehydes .
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Condensation: Base-mediated coupling with 4-methylbenzyl halides under reflux conditions .
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Purification: Recrystallization from ethanol or column chromatography (ethyl acetate/hexane) .
Substitution Reactions
Electrophilic aromatic substitution at the pyrazole nitrogen introduces the 4-methylbenzyl group. For instance, treatment of 3-{2-[(4-chlorobenzyl)oxy]phenyl}-1H-pyrazole with 4-methylbenzyl bromide in the presence of NaH affords the N-alkylated product .
Physicochemical Properties
The compound’s utility is shaped by its physical and chemical properties:
Property | Value/Description |
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Molecular Weight | 451.5 g/mol |
Melting Point | 114–116°C (literature analogues) |
Solubility | DMSO > Ethanol > Water (insoluble) |
LogP (Partition Coefficient) | 3.8 (predicted) |
Thermal Stability: Thermogravimetric analysis (TGA) indicates decomposition above 250°C, suggesting suitability for high-temperature applications.
Biological Activity and Mechanisms
Emerging studies highlight the compound’s pharmacological potential, particularly in oncology and antimicrobial therapy.
Anticancer Activity
In vitro assays against MCF-7 breast cancer cells demonstrate IC₅₀ values of 12.5 μM, comparable to doxorubicin. Mechanistic studies suggest inhibition of topoisomerase II and induction of apoptosis via caspase-3 activation .
Antimicrobial Efficacy
Against Staphylococcus aureus (MIC = 8 μg/mL) and Candida albicans (MIC = 16 μg/mL), the compound outperforms fluconazole, likely due to disruption of microbial cell membrane integrity .
Industrial and Material Science Applications
Beyond biomedicine, this pyrazole derivative serves as:
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